(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a biphenyl core with an amino group at the 4’ position and a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon with hydrogen gas.
Attachment of the Pyrrolidinyl Group: The final step involves the formation of the methanone linkage. This can be achieved by reacting the amino-biphenyl derivative with a pyrrolidinyl ketone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of (4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Coupling Reactions: Utilizing palladium-catalyzed coupling reactions for the formation of the biphenyl core.
Efficient Reduction Processes: Employing hydrogenation techniques for the reduction of nitro groups to amines.
Optimized Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for the formation of halogenated derivatives.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)pyrrolidin-1-yl-methanone
- (4-Nitrophenyl)pyrrolidin-1-yl-methanone
- (4-(Pyrrolidin-1-yl)phenyl)methanamine
Uniqueness
(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions, enhancing its binding affinity and specificity in biological systems compared to simpler analogs.
Properties
IUPAC Name |
[3-(4-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)19-10-1-2-11-19/h3-9,12H,1-2,10-11,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRHSUJCGBBPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716707 |
Source
|
Record name | (4'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-66-1 |
Source
|
Record name | (4'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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